molecular formula C9H14N2O2S B1517729 1-(3-aminophenyl)-N,N-dimethylmethanesulfonamide CAS No. 774461-97-1

1-(3-aminophenyl)-N,N-dimethylmethanesulfonamide

Cat. No. B1517729
CAS RN: 774461-97-1
M. Wt: 214.29 g/mol
InChI Key: DAJLMXZLADRQMW-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-N,N-dimethylmethanesulfonamide (also known as 1-APDMMS) is a synthetic compound that is widely used in scientific research due to its unique properties. This compound has been studied extensively in the past few decades and has been found to have a wide range of applications. It is used in a variety of fields, such as drug discovery, biochemistry, and medicinal chemistry. The purpose of

Scientific Research Applications

Tautomeric Behavior in Bioorganics and Medicinal Chemistry

Sulfonamide derivatives, including compounds structurally related to 1-(3-aminophenyl)-N,N-dimethylmethanesulfonamide, have been incorporated in various studies, especially in bioorganics and medicinal chemistry. Molecular conformation and tautomeric forms of molecules like these are crucial in determining their pharmaceutical and biological activities. Infrared and nuclear magnetic resonance spectroscopic methods have been employed to identify tautomeric forms of these compounds (Erturk, Gumus, Dikmen, & Alver, 2016).

Synthesis of Sulfonamides and Receptor Antagonists

New methods for the preparation of sulfonamides have been developed, starting from compounds like 1-Propyl- and 1,3-dimethyl-8-p-sulfophenylxanthine. These methods are significant in developing adenosine A2B receptor antagonists. This research highlights the potential of sulfonamide structures in the development of potent and selective receptor antagonists (Yan et al., 2006).

Drug Metabolism and Biocatalysis

In the field of drug metabolism, sulfonamide derivatives like this compound are explored for their metabolite production and characterization. Studies have used microbial-based surrogate biocatalytic systems to produce significant amounts of mammalian metabolites for drugs containing biaryl-bis-sulfonamide structures (Zmijewski et al., 2006).

Synthesis of N-Heterocycles in Organic Chemistry

The synthesis of N-heterocycles, such as morpholines and piperazines, using α-phenylvinylsulfonium salts, is an area of interest. These processes often involve the deprotection of N-sulfonamide protecting groups, demonstrating the versatility of sulfonamide derivatives in organic synthesis (Matlock et al., 2015).

Development of Antibodies and ELISA for Sulfonamide Antibiotics

Sulfonamide derivatives are crucial in developing antibodies for a wide range of sulfonamide antibiotic congeners. These antibodies are used to develop highly sensitive enzyme-linked immunosorbent assays (ELISA) for detecting sulfonamide antibiotics in various samples, such as milk (Adrián et al., 2009).

Self-Healing Polymeric Materials

Bis(4-aminophenyl) disulfide, a compound related to this compound, has been used as a dynamic crosslinker for designing self-healing poly(urea–urethane) elastomers. These materials demonstrate significant healing efficiency at room temperature, showcasing the potential of sulfonamide derivatives in material science (Rekondo et al., 2014).

Antibacterial and Antifungal Applications

Modified hydrogels prepared from poly vinyl alcohol/acrylic acid through condensation reaction with various amines, including sulfonamide derivatives, have shown promising antibacterial and antifungal activities. This indicates the potential application of sulfonamide derivatives in medical applications and bioengineering (Aly & El-Mohdy, 2015).

Environmental Applications in Azo Dye Reduction

Mono- and disulfonated naphthalene derivatives, structurally related to this compound, are products of the anaerobic reduction of azo dyes by microorganisms. These compounds decompose under aerobic conditions, and their behavior provides insights into environmental processes related to dye reduction and degradation (Kudlich et al., 1999).

Mechanism of Action

Target of Action

3-amino-N,N-dimethylBenzenemethanesulfonamide, also known as 1-(3-aminophenyl)-N,N-dimethylmethanesulfonamide, is a type of sulfonamide drug . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamide drugs.

Mode of Action

The compound interacts with its targets, inhibiting their activities. For instance, by inhibiting carbonic anhydrase, it interferes with the conversion of carbon dioxide and water into bicarbonate and protons, a process crucial for various physiological functions . Similarly, by inhibiting tetrahydropteroate synthetase, it disrupts the synthesis of tetrahydrofolic acid, a cofactor necessary for the synthesis of nucleic acids .

Biochemical Pathways

The inhibition of these enzymes affects various biochemical pathways. For instance, the inhibition of carbonic anhydrase can affect processes such as fluid secretion, respiration, and pH regulation . On the other hand, the inhibition of tetrahydropteroate synthetase disrupts the folate pathway, affecting DNA synthesis and cell division .

Pharmacokinetics

Like other sulfonamides, it is expected to have good absorption and distribution profiles, undergo hepatic metabolism, and be excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action are primarily due to the disruption of the aforementioned physiological processes and biochemical pathways. This can lead to a range of effects, depending on the specific process or pathway affected .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-amino-N,N-dimethylBenzenemethanesulfonamide. For instance, factors such as pH can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug-drug interactions .

properties

IUPAC Name

1-(3-aminophenyl)-N,N-dimethylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-11(2)14(12,13)7-8-4-3-5-9(10)6-8/h3-6H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJLMXZLADRQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred mixture of iron powder (0.5 g), ethanol (20 ml), water (1 ml) and concentrated hydrochloric acid (5 drops) at reflux was added N,N-Dimethyl-C-(3-nitro-phenyl)-methanesulfonamide (0.5 g). The mixture was then heated under reflux for a further 2 hours then basified with excess sodium carbonate solution, cooled to 60° C., then filtered. The filter cake washed with ethanol and the filtrate evaporated. The crude product was partitioned between ethyl acetate and water, separation and evaporation of the organic phase gave C-(3-Amino-phenyl)-N,N-dimethyl-methanesulfonamide, 0.4 g, sufficiently pure to use.
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Synthesis routes and methods II

Procedure details

(3-nitrophenyl)-N,N-dimethylmethanesulfonamide (2.32 g, 9.5 mmol) was hydrogenated over Raney nickel (0.5 g) in methanol at 50° C. and 70 psi for 4 h, then catalyst was filtered off, washed with warm methanol, combined filtrates were evaporated to give 1.95 g (96%) of (3-aminophenyl)-N,N-dimethylmethanesulfonamide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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